Estradiol Valerate Impurity I is classified as a pharmaceutical impurity. It is important for regulatory compliance in drug manufacturing, ensuring that products meet safety and efficacy standards. The compound can be identified by its specific chemical structure and properties, which are crucial for analytical methods used in pharmaceutical development .
The synthesis of estradiol valerate typically involves the reaction of estradiol with valeric anhydride in the presence of a catalyst such as pyridine. The process can be divided into several steps:
The reaction conditions, including temperature and time, are critical for achieving high purity levels. For instance, heating the reaction mixture to 75-80 °C for two hours has been shown to be effective .
The yield from such reactions can be substantial; for example, one reported method achieved a yield of 94 grams of estradiol valerate with a purity of 96.86% as determined by high-performance liquid chromatography (HPLC) .
Estradiol Valerate Impurity I has a specific molecular structure characterized by its formula . The structural representation includes:
The molecular weight of Estradiol Valerate Impurity I is approximately 356.5 g/mol. Its structural characteristics are essential for understanding its behavior in chemical reactions and interactions within biological systems .
Estradiol Valerate Impurity I may participate in various chemical reactions typical of esters and steroids. These reactions include hydrolysis, where it can revert back to estradiol and valeric acid under acidic or basic conditions.
The stability and reactivity of this impurity depend on factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for developing methods to minimize impurities during synthesis .
Estradiol valerate functions as a pro-drug that converts into active estradiol upon administration. This conversion occurs primarily through enzymatic hydrolysis in the body.
The mechanism involves:
This mechanism underscores its therapeutic applications in hormone replacement therapy and treatment of hormone-sensitive conditions .
Estradiol Valerate Impurity I typically appears as a white to off-white crystalline powder. Its melting point and solubility characteristics are essential for formulation development.
These properties are critical for determining how the compound behaves in different formulations and environments .
Estradiol Valerate Impurity I plays a significant role in:
The presence and quantification of this impurity are vital for maintaining the integrity of estradiol valerate formulations used in clinical settings .
Estradiol Valerate Impurity I is formally identified as (1S,3aS,3bR,10aR,10bS,13S,13aS,15aS,18bS,20aS)-13a,17,17,20a-tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-bis(cyclopenta[5,6]naphtho)[1,2-b:2ʹ,1ʹ-i]xanthene-1,13-diyl dipentanoate. With a molecular weight of 735.05 g/mol, it features a steroidal xanthene backbone esterified with two valeric acid (pentanoic acid) chains at positions 1 and 13 [1] [3]. This configuration arises from esterification side reactions during API synthesis or storage, where estradiol valerate molecules undergo condensation with additional valeric acid or its activated derivatives.
Table 1: Key Chemical Properties of Estradiol Valerate Impurity I
Property | Specification |
---|---|
Molecular Formula | C~49~H~66~O~5~ |
Molecular Weight | 735.05 g/mol |
IUPAC Name | (1S,3aS,3bR,10aR,10bS,13S,13aS,15aS,18bS,20aS)-13a,17,17,20a-tetramethyl-docosahydro-1H-bis(cyclopenta[5,6]naphtho)[1,2-b:2ʹ,1ʹ-i]xanthene-1,13-diyl dipentanoate |
Catalogue Number (VeePharm) | VE008257 |
Catalogue Number (PharmAffiliates) | PA 05 0200090 |
Structural Features | Dimeric steroid framework with C1 and C13 valerate esters |
The impurity’s extended conjugated ring system contributes to its chromatographic behavior, characterized by strong retention in reversed-phase HPLC systems. Its lipophilicity (log P > 10) significantly exceeds that of the parent API (log P ~6.5), necessitating specialized separation techniques [2].
Impurity I presents distinct analytical challenges due to its structural complexity and low abundance. Its control is essential because:
Table 2: Analytical Techniques for Detecting Impurity I
Method | Conditions | Performance Parameters |
---|---|---|
Reversed-Phase HPLC | Column: Inertsil ODS; Mobile Phase: Acetonitrile/water (gradient); Detection: UV 220 nm | Resolution: >1.8 from nearest peak; LOD: 1.03 × 10⁻⁵ mg/mL |
Formamide-Assisted Extraction | Solvent: Acetonitrile/formamide (7:3) | Recovery: 95–102%; Band sharpening observed |
Capillary Electrochromatography | Monolithic column; 30% acetonitrile/10 mmol L⁻¹ ammonium acetate | Plate count: >3600 per meter; Runtime: <10 min |
According to ICH Q3A(R2) and Q3B(R2) guidelines, Impurity I is classified as a process-related impurity arising from synthesis. Its control aligns with the following regulatory thresholds:
The ICH-mandated validation of analytical methods for impurities like this includes specificity, accuracy (recovery: 90–110%), and precision (RSD <5%). Notably, the European Pharmacopoeia lists Impurity I under "Estradiol Valerate EP Impurity I," specifying strict acceptance criteria in commercial APIs [3]. Current analytical methods must achieve a detection limit of ≤3.43 × 10⁻⁵ mg/mL to meet these requirements, as demonstrated in validated stability-indicating assays [2].
Table 3: ICH-Based Classification and Control Limits for Impurity I
Parameter | Requirement | Basis |
---|---|---|
Classification | Process-Related Impurity (Dimeric Ester) | ICH Q3A(R2) |
Reporting Threshold | 0.05% | Daily dose ≤2 g |
Identification Threshold | 0.10% | Requires structural elucidation |
Qualification Threshold | 0.15% | Toxicological assessment needed |
Analytical Validation | Specificity, LOD ≤0.005%, LOQ ≤0.015% | ICH Q2(R1) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0